BRD9 Degrader-2

BRD9 Degradation PROTAC Cancer Biology

Challenge: Reproducible BRD9 ablation requires precise PROTAC architecture-not all degraders are interchangeable. Solution: BRD9 Degrader-2 (Compound B11), a validated CRBN-recruiting PROTAC. • DC50 ≤1.25 nM, Dmax ≥75% in AML models • Selective for BRD9 over BRD7 (avoids dual degradation) • Purity >98% (HPLC), MW 734.28, CAS 2633631-78-2 • Suitable for synovial sarcoma (HS-SY-II) and rhabdoid tumor (G401) models Immediate shipment for academic and industrial chemical biology labs.

Molecular Formula C40H43F3N6O4S
Molecular Weight 760.9 g/mol
Cat. No. B15540940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9 Degrader-2
Molecular FormulaC40H43F3N6O4S
Molecular Weight760.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H43F3N6O4S/c1-24-25(2)38(50)46(4)21-32(24)28-16-34(52-5)33(35(17-28)53-6)22-48-14-12-47(13-15-48)20-27-8-7-9-30-26(3)49(11-10-31(27)30)39(51)29(19-44)18-37-45-36(23-54-37)40(41,42)43/h7-9,16-18,21,23,26H,10-15,20,22H2,1-6H3/b29-18+
InChIKeyLGLQCBGPDQBRIS-RDRPBHBLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD9 Degrader-2: Sub-Nanomolar PROTAC


PROTAC BRD9 Degrader-2, also known as Compound B11, is a bifunctional Proteolysis Targeting Chimera (PROTAC) engineered for the targeted degradation of bromodomain-containing protein 9 (BRD9) . This compound represents a specific chemical probe within a larger class of BRD9 degraders that recruit the cereblon (CRBN) E3 ubiquitin ligase to induce polyubiquitination and subsequent proteasome-mediated degradation of the target protein . Structurally, it is a chimeric molecule linking a BRD9-binding warhead to a cereblon E3 ligase ligand via a synthetic linker, and is commercially available for preclinical cancer research applications .

BRD9 Degrader-2 Substitution Risks


Despite all being BRD9-targeting degraders, PROTAC BRD9 Degrader-2 (Compound B11) exhibits a distinct degradation profile that cannot be reliably reproduced by simply substituting dBRD9, VZ185, or the parent inhibitor BI-7273 [1]. In preclinical models, degradation efficiency is governed by multiple factors including ternary complex formation efficiency, linker geometry, E3 ligase cooperativity, and cell-specific ubiquitin-proteasome system (UPS) activity [2]. These variables are not interchangeable across different PROTAC architectures, even when they share common binding moieties [3]. Consequently, substitution can lead to significant discrepancies in DC50 values, Dmax outcomes, and off-target profiles—critically undermining data reproducibility in both mechanistic studies and drug discovery campaigns [4].

BRD9 Degrader-2 Potency and Selectivity


Degradation Potency vs. dBRD9

BRD9 Degrader-2 (Compound B11) demonstrates sub-nanomolar degradation potency, achieving a half-maximal degradation concentration (DC50) of ≤1.25 nM in cellular assays . In contrast, the widely used BRD9 degrader dBRD9 exhibits a significantly higher IC50 of 56.6 nM in MOLM-13 acute myeloid leukemia cells [1]. This represents an approximate 45-fold improvement in degradation potency for BRD9 Degrader-2, enabling more efficient target engagement at lower compound concentrations.

BRD9 Degradation PROTAC Cancer Biology

Degradation Efficiency vs. BI-7273

BRD9 Degrader-2 achieves a maximal degradation efficiency (Dmax) of ≥75% for the BRD9 protein . In comparison, the BRD9 bromodomain inhibitor BI-7273 (the warhead incorporated into several BRD9 degraders including dBRD9) functions purely through occupancy-driven pharmacology with an IC50 of 19 nM against BRD9 and 117 nM against BRD7 in AlphaScreen assays, but does not induce protein degradation . The degradation mechanism of BRD9 Degrader-2 eliminates the entire protein, abrogating both catalytic and scaffolding functions, whereas BI-7273 merely blocks bromodomain-acetylated lysine interactions.

Protein Degradation Efficiency BRD9 PROTAC Epigenetic Tool Compound

Selectivity vs. VZ185

While detailed proteomic selectivity data for BRD9 Degrader-2 remains limited in the public domain, it is engineered as a BRD9-selective degrader, contrasting with VZ185 which acts as a dual BRD7/9 degrader with DC50 values of 4.5 nM and 1.8 nM for BRD7 and BRD9, respectively [1]. VZ185 degrades both BRD9 and its closely related homolog BRD7, which shares approximately 54% sequence identity in the bromodomain but has distinct biological functions [2]. In synovial sarcoma models, BRD9-specific degradation is the critical dependency, and concurrent BRD7 degradation may confound mechanistic interpretation and introduce off-target transcriptional effects [3].

Target Selectivity BRD9 vs. BRD7 PROTAC Specificity

Structural Differentiation vs. CW-3308

BRD9 Degrader-2 (Compound B11) represents a distinct chemical entity with unique linker and E3 ligase ligand composition, differentiating it from other advanced BRD9 degraders such as CW-3308, which achieves DC50 <10 nM and Dmax >90% in G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines [1]. While CW-3308 has demonstrated oral bioavailability (91% in mice) and in vivo efficacy [2], its utility as a research tool may be constrained by intellectual property and limited commercial availability . BRD9 Degrader-2, as a commercially accessible compound, provides a viable alternative for in vitro and cellular studies, enabling independent validation of BRD9-dependent biology without navigating complex material transfer agreements.

BRD9 PROTAC Chemical Tool Differentiation Patent Landscape

BRD9 Degrader-2 Research Applications


Synovial Sarcoma and SMARCB1-Null Cancer Models

BRD9 has been established as a critical dependency in synovial sarcoma, where the SS18-SSX fusion oncoprotein integrates BRD9 into BAF chromatin remodeling complexes to drive oncogenic transcription [1]. BRD9 Degrader-2, with its sub-nanomolar DC50, is well-suited for dose-response studies assessing the viability of synovial sarcoma cell lines (e.g., HS-SY-II) and SMARCB1-null rhabdoid tumor models (e.g., G401) following BRD9 ablation [2]. Compared to BRD9 inhibitors like BI-7273, BRD9 Degrader-2 eliminates the entire protein, providing a more stringent test of BRD9 dependency and potentially revealing phenotypes masked by residual scaffolding functions of inhibitor-bound BRD9 .

BRD9 vs. BRD7 Functional Dissection

The bromodomain-containing proteins BRD9 and BRD7 are closely related and often co-expressed, but possess distinct roles in transcriptional regulation [1]. BRD9 Degrader-2, engineered as a BRD9-selective degrader, enables researchers to isolate BRD9-specific effects on chromatin accessibility, gene expression, and cellular phenotype without the confounding influence of concurrent BRD7 degradation [2]. This contrasts with dual degraders like VZ185, which simultaneously ablate both proteins and obscure the individual contributions of BRD9 versus BRD7 . RNA-seq or ChIP-seq experiments following BRD9 Degrader-2 treatment can thus definitively assign transcriptional programs to BRD9 activity.

High-Throughput Screening in AML

BRD9 degradation has shown anti-proliferative effects in human acute myeloid leukemia (AML) cell lines [1]. The high potency (DC50 ≤1.25 nM) and maximal degradation efficiency (Dmax ≥75%) of BRD9 Degrader-2 make it an attractive tool for high-throughput combination screening in 384- or 1536-well formats [2]. Lower compound consumption reduces reagent costs and minimizes DMSO-induced cytotoxicity in extended assays. Furthermore, its potency advantage over dBRD9 (IC50 = 56.6 nM) allows for the detection of synergistic interactions with standard-of-care agents (e.g., cytarabine, venetoclax) at therapeutically relevant concentrations .

Cross-Laboratory Validation

Reproducibility in chemical biology requires access to well-characterized, commercially available tool compounds [1]. BRD9 Degrader-2 is available from multiple reputable vendors with documented analytical data (purity >98%, molecular weight 734.28, CAS 2633631-78-2) [2]. This enables independent laboratories to validate findings originally obtained with proprietary or less accessible BRD9 degraders such as CFT8634 or CW-3308 . Cross-validation across distinct chemical scaffolds strengthens confidence in the biological conclusions drawn from BRD9 degradation studies and supports the nomination of BRD9 as a therapeutic target.

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